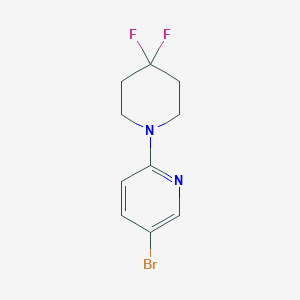

5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4,4-difluoropiperidin-1-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2/c11-8-1-2-9(14-7-8)15-5-3-10(12,13)4-6-15/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFORNXEIPCOHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromo-5-chloropyridine and 4,4-difluoropiperidine.

Nucleophilic Substitution: The 4,4-difluoropiperidine undergoes nucleophilic substitution with 2-bromo-5-chloropyridine in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures (around 100-120°C) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Coupling Reactions: It can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and bases such as potassium carbonate or sodium hydride.

Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases like potassium phosphate. Typical conditions involve the use of solvents like tetrahydrofuran or dimethylformamide at temperatures ranging from 80-120°C.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aromatic or heteroaromatic rings.

Scientific Research Applications

5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Chemical Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine depends on its specific application:

Medicinal Chemistry: It may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Material Science: Its electronic properties are exploited in the design of materials with specific conductive or emissive characteristics.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key Observations :

- Electronic Effects: Fluorination (e.g., 4,4-difluoropiperidine) increases electronegativity and lipophilicity compared to non-fluorinated analogs like 5-Bromo-2-(piperidin-4-yl)pyridine .

- Steric Effects : Bulky substituents (e.g., 2-methylpiperidin-1-yl) may hinder reactivity in cross-coupling reactions compared to smaller groups like pyrrolidin-1-yl .

Biological Activity

5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine is a heterocyclic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5-position of the pyridine ring and a 4,4-difluoropiperidin-1-yl group at the 2-position, which contributes to its unique chemical properties and biological interactions.

- Molecular Formula : CHBrFN

- Molecular Weight : Approximately 305.16 g/mol

The biological activity of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine is largely attributed to its ability to interact with various biological receptors and enzymes. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor in various enzyme systems, particularly those involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .

- Receptor Modulation : It may modulate the activity of specific receptors by binding interactions facilitated by the difluorinated piperidine moiety, which enhances lipophilicity and bioavailability .

- Bioreduction : The nitro group present in related compounds can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Anticancer Potential

Research has indicated that compounds similar to 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine exhibit anticancer properties by targeting specific kinases involved in cell proliferation and survival. For example, studies on related compounds have shown effectiveness against polo-like kinase 1 (Plk1), a target frequently deregulated in cancers .

Neuropharmacological Effects

The structural features of this compound suggest potential applications in treating neurological disorders. The difluorinated piperidine moiety is known to enhance the central nervous system (CNS) bioavailability of drug candidates, which is crucial for treating conditions like depression and anxiety .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-5-(piperidin-1-ylmethyl)pyridine | Bromine at position 2; piperidine at position 5 | Lacks fluorination; simpler structure |

| 3-Bromo-2-(trifluoromethyl)pyridine | Bromine at position 3; trifluoromethyl group | Higher fluorination; different biological activity |

| 4-Bromo-2-(difluoromethyl)pyridine | Bromine at position 4; difluoromethyl group | Different substitution pattern; varied reactivity |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural characteristics with 5-Bromo-2-(4,4-difluoropiperidin-1-yl)pyridine:

- Study on COMT Inhibition : A study demonstrated that compounds similar to this pyridine derivative effectively inhibit COMT activity, suggesting their potential utility in treating neuropsychiatric disorders .

- Antiparasitic Activity : Research has shown that fluorinated derivatives can penetrate the blood-brain barrier effectively and demonstrate potent antiparasitic activity against Trypanosoma brucei, indicating a promising avenue for drug development against African sleeping sickness .

- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that modifications in structural components significantly affect bioavailability and CNS penetration. This emphasizes the importance of fluorination and piperidine substitution in enhancing therapeutic efficacy .

Q & A

Q. What are the implications of fluorinated piperidine moieties in overcoming blood-brain barrier (BBB) penetration challenges?

- Methodology : Compare BBB permeability (PAMPA-BBB assay) of 4,4-difluoropiperidine analogs vs. non-fluorinated counterparts. Analyze fluorine’s impact on logD and polar surface area (PSA) using QSPR models. Validate with in vivo PET imaging in rodent models .

Methodological Notes

- Data Contradiction Analysis : Cross-validate experimental results (e.g., reaction yields, stability) with computational predictions and literature precedents. Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate experiments .

- Experimental Design : Prioritize orthogonal characterization (e.g., NMR + HRMS + X-ray) to mitigate structural misassignment risks, especially for fluorinated and brominated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.